

Application Notes and Protocols for the Inhibition of Glycolysis using Glucose Analogs

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Compound of Interest

Compound Name: 3-Chloro-3-deoxy-d-glucose

Cat. No.: B15550065

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Disclaimer: Extensive research has revealed a significant lack of available data regarding the specific application and effective concentrations of **3-Chloro-3-deoxy-d-glucose** for the inhibition of glycolysis. The information presented herein is based on well-characterized glucose analogs with established roles as glycolysis inhibitors, primarily 2-deoxy-D-glucose (2-DG) and 3-bromopyruvate (3-BrPA). These compounds serve as illustrative examples for researchers interested in the field of metabolic inhibition.

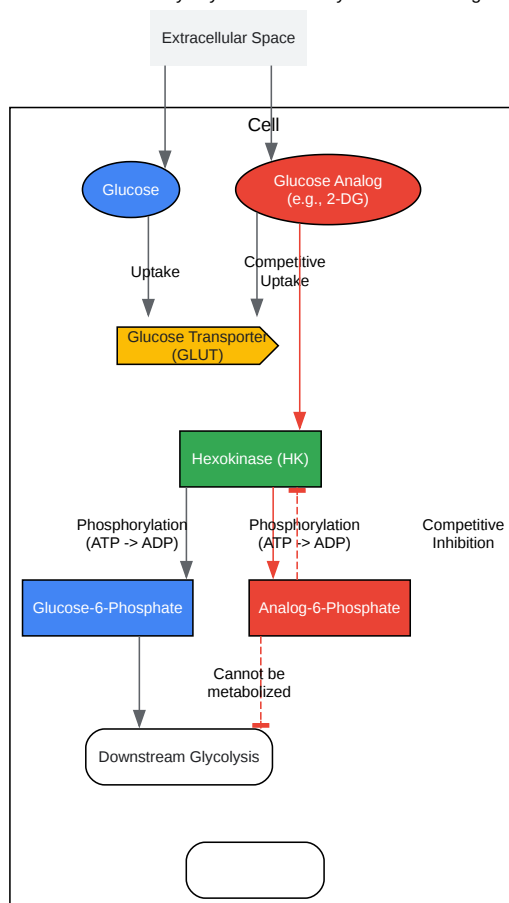
Introduction

Altered glucose metabolism, characterized by a preference for aerobic glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. This metabolic shift provides a compelling therapeutic target. Glucose analogs that interfere with the glycolytic pathway are valuable tools for researchers in oncology, metabolism, and drug development. These compounds can help elucidate the role of glycolysis in various cellular processes and serve as potential therapeutic agents. This document provides an overview of the application of glucose analogs as glycolysis inhibitors, including quantitative data on effective concentrations and detailed experimental protocols.

Mechanism of Action of Glycolysis Inhibitors

Glucose analogs primarily inhibit glycolysis by competing with glucose for transport into the cell and for the enzymatic activity of key glycolytic enzymes. A common mechanism involves the inhibition of Hexokinase (HK), the first rate-limiting enzyme in the glycolytic pathway.

Mechanism of Glycolysis Inhibition by Glucose Analogs

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Caption: Mechanism of glycolysis inhibition by a glucose analog.

Quantitative Data on Glycolysis Inhibitors

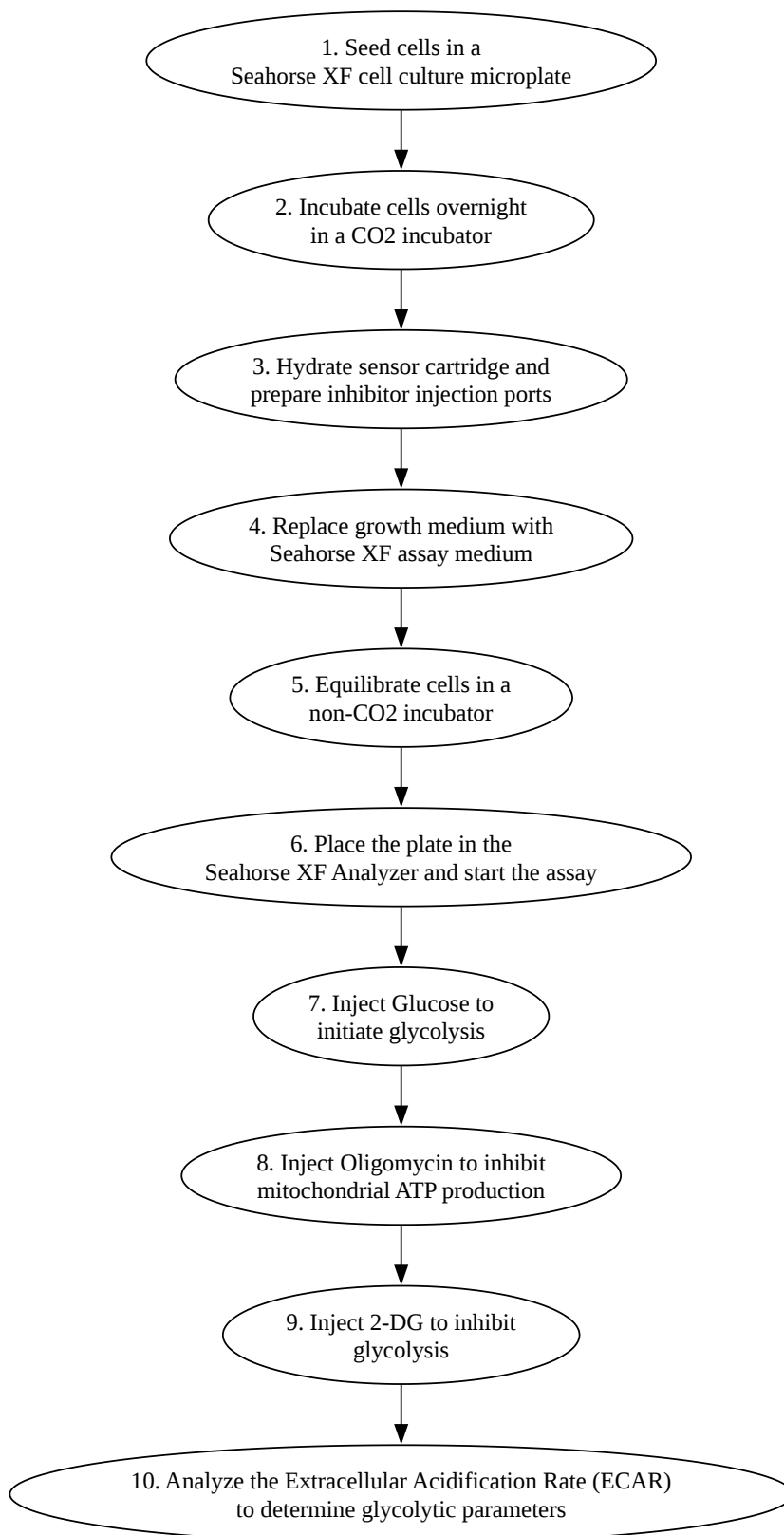
The effective concentration of glycolysis inhibitors can vary significantly depending on the cell type, experimental conditions, and the specific compound used. The following table summarizes reported inhibitory concentrations for 2-DG and 3-BrPA from various studies.

Compound	Cell Line	Assay	Effective Concentration (IC50 or other)	Reference
3-bromopyruvate (3-BrPA)	Primary rat astrocytes	Cell Viability	~100 μ M (half-maximal effect after 4h)	[1]
3-bromopyruvate (3-BrPA)	Primary rat astrocytes	GAPDH Inhibition	~30 μ M (half-maximal effect)	[1]
2-deoxy-D-glucose (2-DG)	Acute Lymphoblastic Leukemia (ALL) cells	Cell Viability	IC50 values ranged from 1-10 mM after 48h	[2]
2-deoxy-D-glucose (2-DG)	Pancreatic (MIA PaCa2, BxPC-3) and Ovarian (SK-OV-3) cancer cells	Cell Proliferation	IC50 values <11 mM (in combination with SB202190)	[3]
2-deoxy-D-glucose (2-DG)	Acute Myeloblastic Leukemic ML-1 cells	Glycolysis Inhibition	Significant inhibition observed at 2 mM and 5 mM after 24h	[4]

Experimental Protocols

Protocol 1: Assessment of Glycolysis Inhibition using a Seahorse XF Analyzer

The Seahorse XF Glycolysis Stress Test is a standard method to measure the key parameters of glycolytic function in live cells.



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References

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